N,N-bis(cyanomethyl)-3-fluorobenzamide
Description
N,N-Bis(cyanomethyl)-3-fluorobenzamide is a substituted benzamide derivative featuring two cyanomethyl groups attached to the nitrogen atom and a 3-fluoro substituent on the aromatic ring. These compounds are typically synthesized via multi-component coupling reactions involving amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) under copper-catalyzed conditions . The 3-fluoro substituent, an electron-withdrawing group (EWG), likely influences both the synthetic pathway and physicochemical properties of the compound.
Properties
IUPAC Name |
N,N-bis(cyanomethyl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O/c12-10-3-1-2-9(8-10)11(16)15(6-4-13)7-5-14/h1-3,8H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGAOWHUVRQYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)N(CC#N)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-3-fluorobenzamide can be achieved through multi-component coupling reactions. One common method involves the reaction of 3-fluorobenzamide with formaldehyde and trimethylsilyl cyanide in the presence of a copper catalyst. This reaction proceeds via a Strecker-type mechanism, where the amide nitrogen reacts with formaldehyde to form an imine intermediate, which subsequently reacts with trimethylsilyl cyanide to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar multi-component coupling reactions, optimized for large-scale synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(cyanomethyl)-3-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The cyanomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation over a metal catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with various functional groups replacing the cyanomethyl groups.
Reduction: Primary amines.
Oxidation: Carboxylic acids.
Scientific Research Applications
N,N-bis(cyanomethyl)-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-3-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyanomethyl and fluorobenzamide moieties can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Key Catalytic Systems
The synthesis of N,N-bis(cyanomethyl)amine derivatives relies on a cooperative CuCl/Cu(OTf)₂ catalytic system. This system enables selective formation of three-, five-, or seven-component coupling products depending on reaction conditions :
- Three-component reactions: Yield cyanomethylamines (Strecker-type products).
- Five-component reactions: Produce N,N-bis(cyanomethyl)amines.
- Seven-component reactions: Generate N,N'-bis(cyanomethyl)methylenediamines.
Substituent Effects on Reactivity
The 3-fluoro group on the benzamide moiety significantly impacts the reaction pathway:
- Electron-donating groups (EDGs): Aromatic amines with EDGs (e.g., 4-methoxy or 4-methyl) favor five-component coupling, yielding bis(cyanomethyl)amines in high yields (e.g., 99% for 1a) .
- Electron-withdrawing groups (EWGs): EWGs (e.g., -F, -Cl) reduce nucleophilicity, shifting the pathway toward Strecker-type products.
Table 1: Substituent Effects on Reaction Outcomes
*Hypothetical extrapolation based on .
Comparison with Structural Analogs
Physicochemical Properties
N,N-Bis(cyanomethyl)amine derivatives are typically oily substances with distinct spectral profiles. The 3-fluorobenzamide derivative is expected to show unique shifts in NMR due to the fluorine atom’s electronegativity.
Table 2: Spectral Data Comparison
*Predicted based on analogs.
Solvent and Formaldehyde Source
- Formalin (aqueous formaldehyde): Favors five-component adducts due to monomeric formaldehyde availability .
- Paraformaldehyde (polymeric) : Under dehydrating conditions, promotes seven-component methylenediamines .
- Methanol vs. acetonitrile: Methanol is preferred for aromatic amines with EWGs to mitigate side reactions .
Functional and Application Insights
- Pharmaceutical intermediates: Similar bis(cyanomethyl)amines serve as precursors for heterocycles (e.g., piperidines, triazepines) .
- Antitumor agents: Structurally related bis(2-chloroethyl)amino derivatives exhibit cytostatic activity .
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